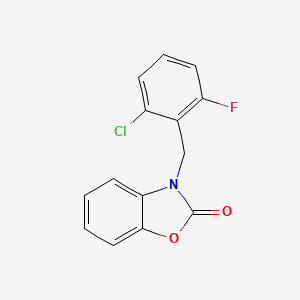
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one, also known as CFM-2, is a chemical compound that has been widely studied for its potential therapeutic applications. CFM-2 is a benzoxazolone derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one's mechanism of action is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in inflammation and cancer growth. 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been shown to have antioxidant and neuroprotective effects. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one is its relatively low toxicity, making it a promising candidate for further research and development. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one. One area of interest is its potential as a treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as a treatment for neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one's mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one can be achieved through a multistep process involving several chemical reactions. The first step involves the condensation of 2-chloro-6-fluorobenzaldehyde with o-aminophenol to form 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one. This reaction is followed by a series of purification steps to obtain pure 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one.
Applications De Recherche Scientifique
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential as an anti-inflammatory agent. 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as a treatment for inflammatory diseases.
Another area of research has focused on 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one's potential as a cancer therapeutic. 3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO2/c15-10-4-3-5-11(16)9(10)8-17-12-6-1-2-7-13(12)19-14(17)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQMKEQJUGCDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-1,3-benzoxazol-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5880849.png)
![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)

![2-benzyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880861.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5880864.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5880869.png)


![1-[2-(2-naphthyloxy)ethyl]azepane](/img/structure/B5880892.png)
![N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5880900.png)
![N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5880904.png)

